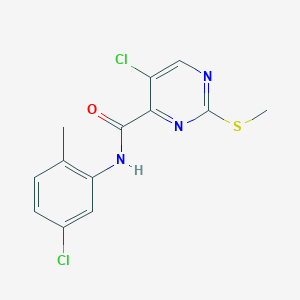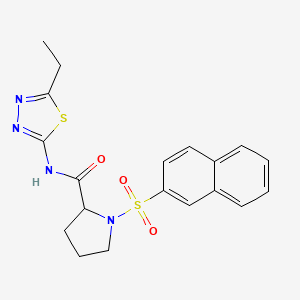![molecular formula C20H13ClO3S B12213291 6-[(3-Chlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one](/img/structure/B12213291.png)
6-[(3-Chlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(3-Chlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one is a complex organic compound that features a benzo[b]furan core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chlorophenyl and thienylmethylene groups contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-Chlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[(3-Chlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dechlorinated or hydrogenated products.
Scientific Research Applications
6-[(3-Chlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and targets.
Mechanism of Action
The mechanism of action of 6-[(3-Chlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Thiophene Derivatives: These compounds contain a thiophene ring and are used in various applications, including medicinal chemistry and materials science.
Uniqueness
6-[(3-Chlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one is unique due to its combination of a benzo[b]furan core with chlorophenyl and thienylmethylene groups. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Properties
Molecular Formula |
C20H13ClO3S |
|---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
(2Z)-6-[(3-chlorophenyl)methoxy]-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one |
InChI |
InChI=1S/C20H13ClO3S/c21-14-4-1-3-13(9-14)12-23-15-6-7-17-18(10-15)24-19(20(17)22)11-16-5-2-8-25-16/h1-11H,12H2/b19-11- |
InChI Key |
ZEHOFFXKYNYIHN-ODLFYWEKSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12213210.png)
![5-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinolin-8-ol](/img/structure/B12213214.png)
![2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}-N-phenylacetamide](/img/structure/B12213221.png)
![2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine](/img/structure/B12213226.png)
![N-[(2Z)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide](/img/structure/B12213229.png)
![2-Thiazolamine, 4-[(4-methylphenyl)methyl]-](/img/structure/B12213240.png)
![1-(2-fluorophenyl)-5-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12213246.png)

![4-{11-[4-(benzyloxy)phenyl]-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid](/img/structure/B12213250.png)
![3-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12213255.png)
![4-{2-[4-(benzyloxy)phenyl]-2-oxoethyl}-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12213266.png)
![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B12213269.png)
![1-(4-chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1H-tetrazole](/img/structure/B12213279.png)
